molecular formula C9H6N2O B1387724 1,6-Naphthyridine-4-carbaldehyde CAS No. 898391-72-5

1,6-Naphthyridine-4-carbaldehyde

Cat. No. B1387724
M. Wt: 158.16 g/mol
InChI Key: RZHSZVYWVMOTIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,6-Naphthyridine-4-carbaldehyde is a type of heterocyclic compound. It is part of the naphthyridine class of compounds, which are characterized by a fused-ring system resulting from the fusion of two pyridine rings . Naphthyridines, including 1,6-Naphthyridine-4-carbaldehyde, are known for their wide range of pharmacological properties .


Synthesis Analysis

The synthesis of 1,6-naphthyridine and its derivatives involves a variety of methods. The starting materials can be transformed into required 1,6-naphthyridines through processes such as Skraup synthesis, Friedlander condensation, dehydrogenation, indirect hydrogenolysis, hydrogenolysis, controlled hydrolysis, and domino reaction .


Molecular Structure Analysis

The molecular structure of 1,6-Naphthyridine-4-carbaldehyde is characterized by a fused-ring system resulting from the fusion of two pyridine rings . This makes it a naphthalene analog of pyridine with one nitrogen atom in each ring .


Chemical Reactions Analysis

The chemical reactions involving 1,6-Naphthyridine-4-carbaldehyde are diverse. The starting materials can be transformed into required 1,6-naphthyridines through various reactions such as Skraup synthesis, Friedlander condensation, dehydrogenation, indirect hydrogenolysis, hydrogenolysis, controlled hydrolysis, and domino reaction .

Future Directions

The future directions for 1,6-Naphthyridine-4-carbaldehyde could involve further exploration of its synthesis methods and biological applications. Given its wide range of pharmacological properties, there is potential for its use in various therapeutic purposes .

properties

IUPAC Name

1,6-naphthyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O/c12-6-7-1-4-11-9-2-3-10-5-8(7)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZHSZVYWVMOTIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=CN=CC2=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6-Naphthyridine-4-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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